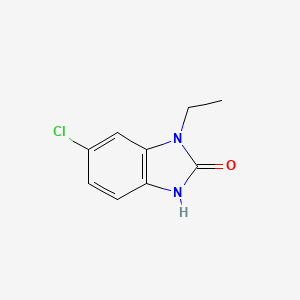

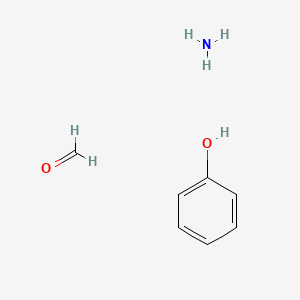

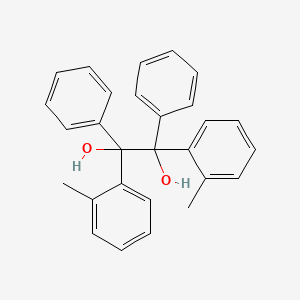

Azane;formaldehyde;phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azane, formaldehyde, and phenol are three distinct chemical compounds, each with unique properties and applications. Azane, commonly known as ammonia, is a colorless gas with a pungent odor. Formaldehyde is a simple aldehyde with a wide range of industrial applications, while phenol is an aromatic compound known for its antiseptic properties. When combined, these compounds can form various derivatives and polymers with significant industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

-

Azane (Ammonia): : Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst. [ N_2 + 3H_2 \rightarrow 2NH_3 ]

-

Formaldehyde: : Formaldehyde is produced industrially by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst. [ CH_3OH + \frac{1}{2}O_2 \rightarrow HCHO + H_2O ]

-

Phenol: : Phenol can be synthesized through several methods, including the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. [ (CH_3)_2C_6H_5 + O_2 \rightarrow (CH_3)_2C_6H_4OOH \rightarrow C_6H_5OH + (CH_3)_2CO ]

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Phenol can undergo oxidation to form quinones, which are important intermediates in various chemical processes.

Reduction: Formaldehyde can be reduced to methanol using reducing agents like lithium aluminum hydride.

Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH_4) is a common reducing agent.

Substitution: Concentrated sulfuric acid (H_2SO_4) for sulfonation, nitric acid (HNO_3) for nitration, and halogens (Cl_2, Br_2) for halogenation.

Major Products

Oxidation of Phenol: Quinones

Reduction of Formaldehyde: Methanol

Substitution of Phenol: Nitro-phenols, sulfonated phenols, halogenated phenols

Aplicaciones Científicas De Investigación

Phenol-formaldehyde resins have a wide range of applications in various fields:

Chemistry: Used as adhesives and binding agents in the production of plywood and other composite materials.

Biology: Phenol is used in DNA extraction protocols due to its ability to denature proteins.

Medicine: Formaldehyde is used as a disinfectant and preservative in medical laboratories.

Mecanismo De Acción

The mechanism of action for phenol-formaldehyde resins involves the formation of a network polymer through a step-growth polymerization reaction. Phenol reacts with formaldehyde at the ortho and para positions, forming hydroxymethyl phenols, which further react to form methylene and ether bridges . This results in a highly crosslinked, infusible structure that provides the material with its characteristic strength and thermal stability.

Comparación Con Compuestos Similares

Phenol-formaldehyde resins can be compared with other thermosetting polymers such as urea-formaldehyde and melamine-formaldehyde resins:

Urea-Formaldehyde Resins: These resins are less expensive but have lower water resistance and mechanical strength compared to phenol-formaldehyde resins.

Melamine-Formaldehyde Resins: These resins offer better thermal and chemical resistance but are more expensive.

Similar compounds include:

Cresols: Methylated derivatives of phenol with similar chemical properties.

Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.

Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and resistance to chemical attack, making them suitable for a wide range of industrial applications .

Propiedades

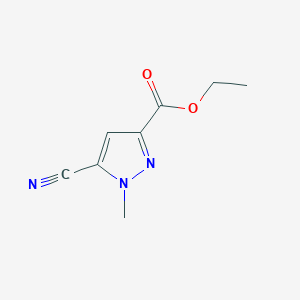

Número CAS |

35297-54-2 |

|---|---|

Fórmula molecular |

C7H11NO2 |

Peso molecular |

141.17 g/mol |

Nombre IUPAC |

azane;formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |

Clave InChI |

DTCDQFXKTVPDBK-UHFFFAOYSA-N |

SMILES canónico |

C=O.C1=CC=C(C=C1)O.N |

Números CAS relacionados |

55426-39-6 35297-54-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)